molecular formula C21H16N2O3S2 B12187918 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12187918
M. Wt: 408.5 g/mol
InChI Key: BGLNQCUOAGQLOR-ODLFYWEKSA-N
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Description

3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a quinoline moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-quinolinecarbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety or the thiazolidinone ring, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the quinoline moiety but shares the thiazolidinone ring.

    5-(4-Quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Contains the quinoline moiety but lacks the dimethoxyphenyl group.

Uniqueness

The presence of both the quinoline moiety and the dimethoxyphenyl group in 3-(2,4-Dimethoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one makes it unique

Properties

Molecular Formula

C21H16N2O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-3-(2,4-dimethoxyphenyl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16N2O3S2/c1-25-14-7-8-17(18(12-14)26-2)23-20(24)19(28-21(23)27)11-13-9-10-22-16-6-4-3-5-15(13)16/h3-12H,1-2H3/b19-11-

InChI Key

BGLNQCUOAGQLOR-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S)OC

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S)OC

Origin of Product

United States

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